4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-26-15-7-8-16(17(10-15)27-2)24-11-13(9-18(24)25)20-22-19(23-28-20)12-3-5-14(21)6-4-12/h3-8,10,13H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOQGJUUVHJIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Structure : The pyrrolidin-2-one core is substituted with a 3-cyclopropyl-1,2,4-oxadiazole at position 4 and a 3-chloro-4-fluorophenyl group at position 1.
- Key Differences :
- The oxadiazole substituent here is cyclopropyl (electron-neutral) instead of 4-chlorophenyl (electron-withdrawing).
- The aryl group at position 1 includes both chloro and fluoro substituents, increasing electronegativity compared to the dimethoxyphenyl group in the target compound.
- Implications : The cyclopropyl group may reduce steric hindrance, while the chloro-fluorophenyl substitution could enhance metabolic stability .
1-(4-Chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one (BC06848)
- Structure : Features a 3-(trifluoromethyl)phenyl-substituted oxadiazole and a 4-chlorophenyl group on the pyrrolidin-2-one core.
- Key Differences :
- The oxadiazole substituent is a trifluoromethylphenyl group, which is strongly electron-withdrawing and lipophilic.
- The aryl group at position 1 is a simple 4-chlorophenyl, lacking the methoxy groups seen in the target compound.
- Implications : The trifluoromethyl group enhances metabolic resistance and membrane permeability, while the absence of methoxy groups may reduce solubility .
Antioxidant Pyrrolidin-2-one Derivatives
- Example : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Structure : Contains a thioxo-oxadiazole and a 5-chloro-2-hydroxyphenyl group.
- Key Differences: The oxadiazole is reduced (thioxo form), altering electronic properties.
Triazole-Based Analogs
- Example: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,3-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone
- Structure : Replaces oxadiazole with a triazole ring and introduces a sulfanyl linker.
- Key Differences :
- Triazole rings offer distinct hydrogen-bonding and coordination properties compared to oxadiazoles.
- The sulfanyl group increases molecular flexibility.
- Implications : Such structures are often explored in kinase inhibitors, diverging from the target compound’s likely applications .
Structural and Functional Data Table
Discussion of Substituent Effects
- Oxadiazole Modifications : Electron-withdrawing groups (e.g., 4-chlorophenyl, trifluoromethylphenyl) enhance stability and receptor affinity, while neutral groups (e.g., cyclopropyl) may improve pharmacokinetics .
- Aryl Group Variations : Methoxy groups (target compound) increase solubility but may reduce blood-brain barrier penetration compared to halogenated aryl groups .
Biological Activity
The compound 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one , also known as D321-0388, is a synthetic organic molecule with potential applications in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and its role as a pharmacological agent targeting specific pathways.
- Molecular Formula : C22H23ClN4O3
- Molecular Weight : 426.9 g/mol
- IUPAC Name : 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide
- LogP (Partition Coefficient) : 4.134
- Solubility : Water solubility (LogSw): -4.56
The biological activity of D321-0388 is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The oxadiazole moiety is known for its role in modulating biological processes by acting on kinases and other enzymes involved in cell proliferation and survival.
Biological Activity Overview
D321-0388 has been evaluated for its potential anti-cancer properties. Key findings include:
- Antitumor Activity :
- Kinase Inhibition :
- Anti-inflammatory Effects :
Case Studies
Several studies have highlighted the efficacy of D321-0388 in preclinical models:
- Study 1 : A study conducted on MCF-7 breast cancer cells showed that treatment with D321-0388 resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry to assess apoptotic markers .
- Study 2 : In an animal model of lung cancer, administration of D321-0388 led to reduced tumor size and improved survival rates. Histological analysis revealed decreased proliferation markers in treated tumors .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one, and how can purity be maximized?
- Methodology :
- Use a multi-step synthesis approach, starting with the preparation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., in dichloromethane with a base like NaOH). Subsequent coupling with the pyrrolidin-2-one scaffold can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification steps should include column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Purity (>99%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural identity of this compound be confirmed?
- Methodology :
- Perform X-ray crystallography to resolve the 3D structure, particularly focusing on the oxadiazole-pyrrolidinone junction. Compare bond lengths and angles with similar oxadiazole-containing compounds (e.g., Acta Cryst. E68, o2914) .
- Supplement with NMR spectroscopy :
- ¹H NMR : Look for characteristic peaks: δ 7.4–8.1 ppm (aromatic protons from chlorophenyl and dimethoxyphenyl groups), δ 3.8–4.2 ppm (pyrrolidinone ring protons), and δ 3.7 ppm (methoxy groups) .
- 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and oxadiazole carbons at ~160–165 ppm .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Use in vitro assays to assess inhibition of 5-lipoxygenase-activating protein (FLAP) or other inflammatory targets, given structural similarities to oxadiazole-based FLAP inhibitors (e.g., BI 665915) .
- Conduct dose-response studies in human whole blood to measure IC₅₀ values for leukotriene B4 (LTB4) suppression. Include positive controls (e.g., zileuton) and validate with LC-MS/MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodology :
- Iterative synthesis : Modify substituents on the chlorophenyl (e.g., electron-withdrawing groups) and dimethoxyphenyl rings (e.g., methoxy vs. ethoxy). Test substituent effects on FLAP binding using surface plasmon resonance (SPR) .
- Key parameters to track :
| Substituent Position | Binding Affinity (IC₅₀, nM) | Solubility (LogP) | Metabolic Stability (t₁/₂, liver microsomes) |
|---|---|---|---|
| 4-Cl (reference) | 10 | 3.2 | 45 min |
| 3,4-diCl | 8 | 3.8 | 30 min |
| 4-OCH₃ | 25 | 2.5 | >60 min |
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with FLAP’s hydrophobic binding pocket interactions .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding, CYP450 metabolism, and blood-brain barrier penetration. For example, if in vitro potency (IC₅₀ = 10 nM) does not translate to in vivo efficacy, check for rapid hepatic clearance using rat liver microsomes .
- Dose adjustment : Conduct allometric scaling from murine models to predict human-equivalent doses. Use ex vivo whole blood assays to validate target engagement at predicted doses .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicology?
- Methodology :
Abiotic studies : Measure hydrolysis half-life (pH 7–9, 25°C) and photodegradation under simulated sunlight.
Biotic studies : Use OECD 301F Ready Biodegradability Test to assess microbial breakdown.
Trophic transfer analysis : Expose Daphnia magna (48h LC₅₀) and zebrafish embryos (96h EC₅₀) to evaluate acute toxicity .
- Key parameters :
| Property | Value | Method |
|---|---|---|
| Hydrolysis t₁/₂ (pH 7) | 120 hours | HPLC-UV |
| Log Kow | 3.5 | Shake-flask method |
| Daphnia magna LC₅₀ | 12 mg/L | OECD 202 |
Q. How can computational models predict cytochrome P450-mediated drug-drug interaction risks?
- Methodology :
- Use in silico tools :
- CYP3A4 inhibition : Apply QSAR models (e.g., StarDrop) to predict IC₅₀ values. Cross-validate with fluorescent-based CYP3A4 inhibition assays .
- Metabolite prediction : Employ GLORYx or Meteor Nexus to identify potential reactive metabolites (e.g., epoxides or quinones) that may cause toxicity .
Methodological Considerations
- Theoretical framework : Link studies to molecular pharmacology (for bioactivity) or environmental chemistry (for fate studies) to guide hypothesis generation and data interpretation .
- Data validation : Replicate key findings across ≥3 independent experiments. For structural data, deposit crystallographic coordinates in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
